molecular formula C21H22N6O5S B264175 Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

Numéro de catalogue B264175
Poids moléculaire: 470.5 g/mol
Clé InChI: AATWRUZQSIANIR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate, also known as ETP-101, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential therapeutic effects on neurological disorders. ETP-101 is a selective and potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.

Mécanisme D'action

PDE10A is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP, two important second messengers in intracellular signaling pathways. By inhibiting PDE10A, Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate increases the levels of cAMP and cGMP, leading to downstream effects on the activity of protein kinases and transcription factors. The exact mechanism by which Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate exerts its therapeutic effects is still under investigation, but it is believed to involve modulation of the dopamine and glutamate neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to increase the levels of cAMP and cGMP in the striatum, which is associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders. In addition, Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to enhance the release of dopamine and glutamate in the striatum, which may contribute to its therapeutic effects on neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate is its selectivity for PDE10A, which allows for more precise targeting of intracellular signaling pathways in the brain. However, the synthesis of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate is complex and time-consuming, which may limit its use in large-scale experiments. In addition, the long-term effects of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate on the brain are still unknown, and further research is needed to fully understand its potential therapeutic benefits and limitations.

Orientations Futures

For research on Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate include investigating its potential therapeutic effects on other neurological disorders such as Alzheimer's disease and multiple sclerosis. In addition, further studies are needed to elucidate the exact mechanism by which Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate exerts its therapeutic effects on the brain. Finally, the development of more efficient and cost-effective synthesis methods for Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate may facilitate its use in larger-scale experiments and clinical trials.

Méthodes De Synthèse

The synthesis of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate involves a multistep process starting with the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furancarbonyl chloride. This intermediate is then reacted with 6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-amine to form the key intermediate, which is further reacted with ethyl 4-(piperazin-1-yl)benzoate and sodium hydride to form Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate.

Applications De Recherche Scientifique

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been extensively studied in preclinical models of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. The inhibition of PDE10A by Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, a region of the brain involved in motor control and reward processing. This increase in cAMP and cGMP levels has been associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders.

Propriétés

Formule moléculaire

C21H22N6O5S

Poids moléculaire

470.5 g/mol

Nom IUPAC

ethyl 4-[5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)furan-2-yl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C21H22N6O5S/c1-3-31-21(28)25-10-12-26(13-11-25)33(29,30)18-9-8-17(32-18)20-23-22-19-16-7-5-4-6-15(16)14(2)24-27(19)20/h4-9H,3,10-13H2,1-2H3

Clé InChI

AATWRUZQSIANIR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

SMILES canonique

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.